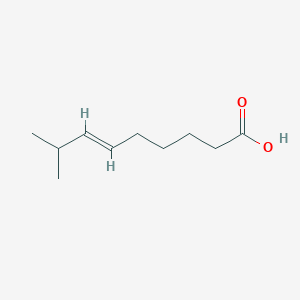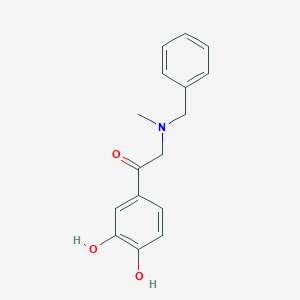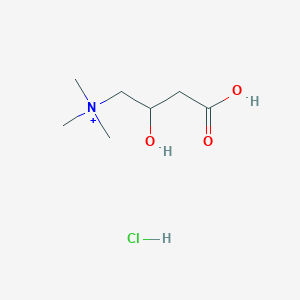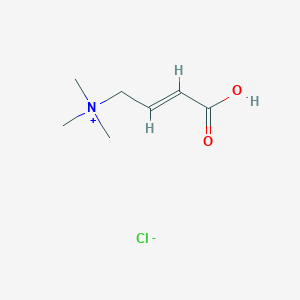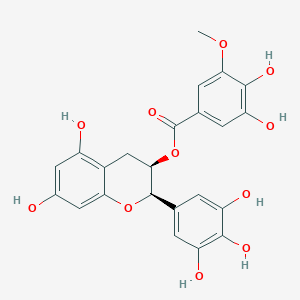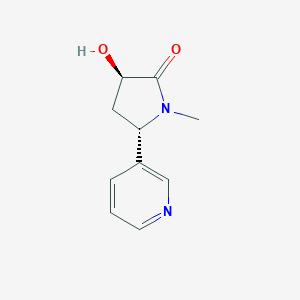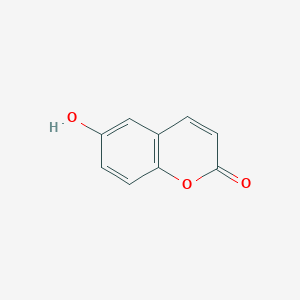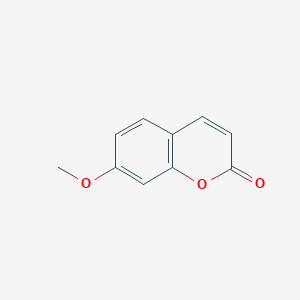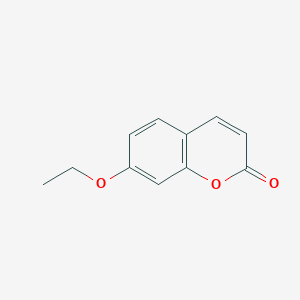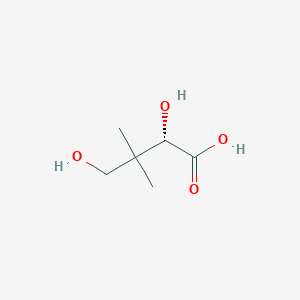
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Descripción general
Descripción
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid, also known as 2,4-DHBA, is a naturally occurring compound found in various plant species, including grapes, strawberries, and blueberries. It is a chiral molecule with two stereoisomers, (2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid and (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid, but only the (2S)-enantiomer has been found to have biological activity.
Aplicaciones Científicas De Investigación
L-Pantoic Acid: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Applications: L-Pantoic acid, as a precursor to pantothenic acid (vitamin B5), plays a crucial role in the pharmaceutical industry. It is involved in the synthesis of coenzyme A, essential for the oxidation of carbohydrates and fatty acids, and the synthesis of cholesterol, steroid hormones, and triglycerides . Additionally, it’s found in prenatal vitamins to support pregnancy health .
Food Industry Utilization: In the food industry, L-Pantoic acid derivatives are used to fortify various foods to address nutritional deficiencies. Its derivative, D-pantothenic acid, is added to foods to prevent metabolic and energetic disorders caused by its deficiency .
Cosmetic Industry Role: L-Pantoic acid derivatives like panthenol are widely used in cosmetic products for their moisturizing and softening properties. They are included in formulations for skin and hair care products.
Enzyme Functionality: Enzymes that metabolize lactone compounds often involve L-Pantoic acid. For example, lactonohydrolases catalyze the hydrolysis of L-pantoyl lactone to L-pantoic acid, which is a critical step in various biochemical pathways .
Microbial Production: Microbial routes for producing D-pantothenic acid involve enhancing the L-Pantoic acid pathway through metabolic engineering, which is significant for large-scale production in biotechnology applications .
Toxicology and Detoxification: Human serum paraoxonase, an enzyme that can hydrolyze toxic metabolites of insecticides and nerve gases, is associated with L-Pantoic acid as it is involved in the enzyme’s functionality .
Nutritional Supplements: As a component of nutritional supplements, L-Pantoic acid helps maintain adequate levels of pantothenic acid in the diet, supporting overall health and well-being.
Research on Metabolic Pathways: L-Pantoic acid is used in research to study metabolic pathways involving lipoyl groups and their assembly, which has implications for understanding cellular metabolism and energy production .
Mecanismo De Acción
Target of Action
L-Pantoic acid primarily targets the enzyme pantothenate synthetase . This enzyme is responsible for the ATP-dependent condensation of L-Pantoic acid and β-alanine to yield L-Pantothenic acid (Vitamin B5), a precursor to coenzyme A .
Mode of Action
L-Pantoic acid interacts with its target, pantothenate synthetase, in an ATP-dependent manner. The enzyme accepts a wide range of structurally diverse amines, including β-alanine, the natural amine substrate . This interaction results in the production of L-Pantothenic acid .
Biochemical Pathways
L-Pantoic acid plays a crucial role in the biosynthesis of coenzyme A (CoA) . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .
Pharmacokinetics
It’s known that small quantities of its amide, l-pantothenic acid, are found in nearly every food, suggesting a wide distribution and good bioavailability .
Result of Action
The action of L-Pantoic acid results in the production of L-Pantothenic acid, which is a precursor to coenzyme A . CoA is involved in a myriad of metabolic reactions, impacting carbohydrate, protein, and fatty acid metabolism .
Propiedades
IUPAC Name |
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOIIPJYVQJATP-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422517 | |
| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |
CAS RN |
1112-32-9 | |
| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the enzymatic applications of L-pantoic acid derivatives?
A1: L-Pantoic acid, specifically its lactone form (L-pantolactone), is a key chiral building block in the synthesis of pantothenic acid (vitamin B5). Research has focused on utilizing enzymes like L-pantolactone hydrolase to achieve the resolution of racemic pantolactone. This enzyme selectively hydrolyzes L-pantolactone to L-pantoic acid, leaving D-pantolactone for further use []. This method offers a sustainable alternative to chemical synthesis.
Q2: Which microorganisms are known to produce enzymes capable of modifying L-pantoic acid derivatives?
A2: Several microorganisms have been identified as sources of enzymes that can interact with L-pantoic acid derivatives. For instance, Agrobacterium tumefaciens [, ] has been found to produce a novel lactonohydrolase that specifically hydrolyzes L-pantolactone. Additionally, various strains of fungi like Fusarium, Gibberella, Aspergillus, Penicillium, Rhizopus, Gliocladium, and Aureobasidium are reported to possess D-pantoic acid lactone hydrolase activity [].
Q3: Can the activity of L-pantolactone hydrolase be improved for industrial applications?
A3: Yes, studies have demonstrated that the activity of L-pantolactone hydrolase can be significantly enhanced through directed evolution. By introducing specific mutations, such as F62S, K197D, and F100L, the enzyme's activity can be increased by up to 2.3-fold []. This improvement can lead to more efficient biocatalytic processes for D-pantolactone production.
Q4: How is L-pantolactone hydrolase characterized?
A4: L-pantolactone hydrolase from Agrobacterium tumefaciens has been identified as a 30 kDa Zn2+-dependent hydrolase []. Its kinetic parameters, Km and Vmax, for L-pantolactone are 7 mM and 30 U/mg, respectively. The enzyme is inhibited by chelating agents and certain metal ions, suggesting the importance of the zinc ion in its catalytic activity [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



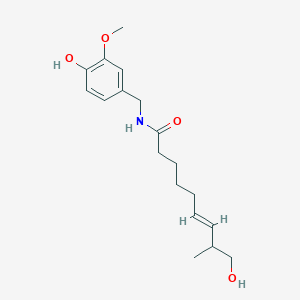
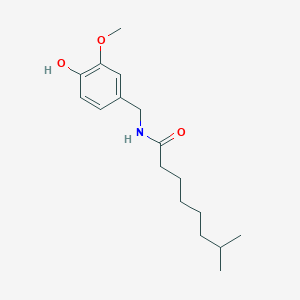
![2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B196129.png)
